molecular formula C10H9BrN4O2 B578777 Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 1269292-57-0

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Cat. No. B578777
CAS RN: 1269292-57-0
M. Wt: 297.112
InChI Key: WHTZCXXAXMJGFF-UHFFFAOYSA-N
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Description

This compound is likely a heterocyclic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a pyrimidin-2-yl group and a carboxylate ester group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving nucleophilic substitution or condensation .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a type of aromatic heterocycle. It also has a bromine atom, an ethyl ester group, and a pyrimidine ring .


Chemical Reactions Analysis

The compound, due to the presence of reactive sites such as the bromine atom and the ester group, might undergo various chemical reactions like substitution reactions or hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure and substituents of the compound. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these characteristics .

Scientific Research Applications

Antiviral Potential

Given the ongoing global health challenges, antiviral agents are crucial. Preliminary studies suggest that this compound may inhibit viral replication. Researchers are investigating its effectiveness against specific viruses, including RNA viruses.

Future Directions

The future research directions would likely involve further exploration of the compound’s potential applications, particularly in the field of medicinal chemistry given the known biological activity of many pyrazole and pyrimidine derivatives .

properties

IUPAC Name

ethyl 5-bromo-1-pyrimidin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTZCXXAXMJGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700131
Record name Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

CAS RN

1269292-57-0
Record name Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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